VX-702

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tumor Necrosis Factor (TNF) Pathway

TNF is a cytokine, a signaling molecule involved in the immune system's inflammatory response. Research suggests VX-702 may influence TNF signaling, potentially impacting inflammatory processes [].

Cytokine Pathway

Cytokines are a broad category of signaling molecules that regulate various cellular functions, including inflammation and immunity. Studies suggest VX-702 might interact with different cytokine pathways, although the specific mechanisms are still under investigation [].

Coagulation Pathway

Coagulation refers to the process of blood clotting. Some scientific research indicates VX-702 may have an effect on the coagulation cascade, potentially influencing blood clotting mechanisms [].

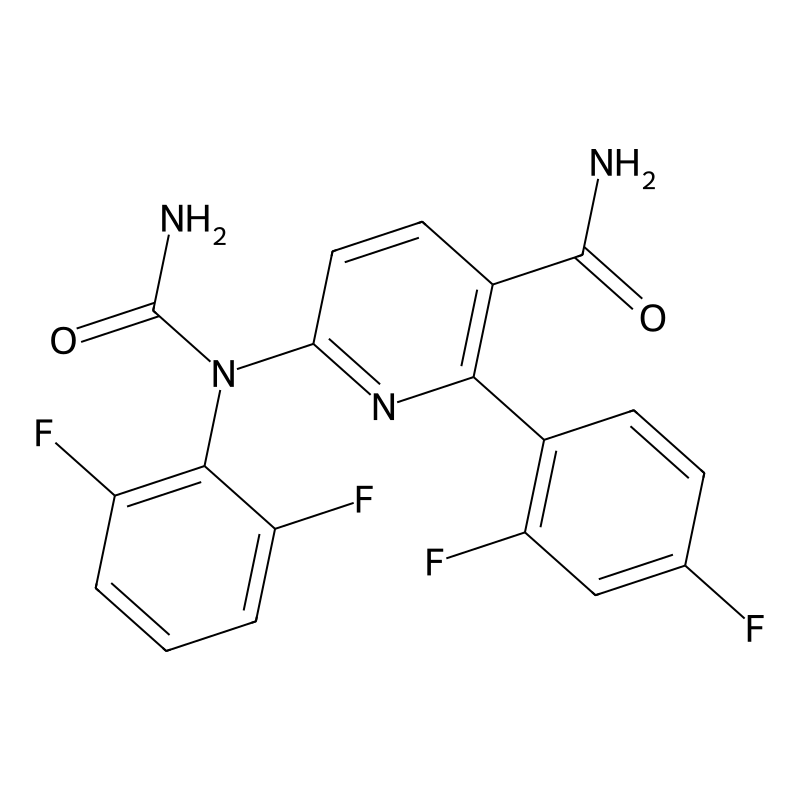

VX-702 is a small molecule investigational drug primarily developed as an oral anti-cytokine therapy for the treatment of inflammatory diseases, particularly rheumatoid arthritis. It functions as a selective inhibitor of p38 mitogen-activated protein kinase, specifically targeting p38 alpha and p38 beta isoforms. The chemical formula for VX-702 is , with a molecular weight of approximately 404.32 g/mol .

- Formation of Aromatic Rings: Utilizing electrophilic aromatic substitution reactions to create the necessary phenolic structures.

- Fluorination: Introducing fluorine atoms into the aromatic rings using fluorinating agents.

- Amide Formation: Coupling amines with carboxylic acids or their derivatives to form amide linkages that are crucial for the drug's activity.

VX-702 has demonstrated significant biological activity in clinical studies. In Phase II trials involving patients with moderate-to-severe rheumatoid arthritis, VX-702 was found to be well-tolerated and showed statistically significant clinical effects on the symptoms of rheumatoid arthritis . The drug's efficacy was assessed using American College of Rheumatology criteria, which measure improvement in disease activity.

Efficacy Highlights:- ACR20 Response Rates: In clinical trials, response rates for patients treated with VX-702 were higher than those receiving placebo, although statistical significance was not always achieved .

- Biomarker Reduction: There were observable reductions in inflammatory biomarkers such as C-reactive protein during treatment .

VX-702 is primarily being investigated for its potential application in treating inflammatory diseases such as rheumatoid arthritis and acute coronary syndrome. Its ability to inhibit key inflammatory pathways positions it as a candidate for various therapeutic uses in chronic inflammatory conditions.

Potential

Studies have shown that VX-702 interacts specifically with p38 MAP kinase pathways. It has been noted to inhibit the activation of platelets by thrombin and other agents without blocking platelet aggregation entirely . This specificity suggests that VX-702 may have a tailored role in modulating inflammation without disrupting normal hemostatic functions.

Similar Compounds: Comparison

Several compounds share structural or functional similarities with VX-702, particularly within the class of p38 MAP kinase inhibitors. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| VX-680 | C₁₉H₁₃ClF₄N₄O₂ | Inhibits p38 MAPK | More potent against p38α |

| SB 203580 | C₁₈H₁₈F₄N₂O₃S | Selective p38 MAPK inhibitor | Known for neuroprotective effects |

| BIRB 796 | C₁₉H₁₈F₄N₂O₂ | Inhibits p38 MAPK | Exhibits anti-inflammatory properties |

Uniqueness of VX-702

VX-702 is distinguished by its oral bioavailability and its specific targeting of both p38 alpha and beta isoforms, which may provide a broader therapeutic effect compared to other inhibitors that may only target one isoform or have limited bioavailability.

By understanding these aspects of VX-702, researchers can better appreciate its potential impact on treating chronic inflammatory diseases and explore further applications in clinical settings.

VX-702 demonstrates high selectivity for the p38α mitogen-activated protein kinase isoform compared to the p38β isoform [1] [2] [3]. The compound exhibits binding affinities with dissociation constants (Kd values) of 3.7 nanomolar for p38α and 17 nanomolar for p38β, yielding a selectivity ratio of approximately 4.6-fold preference for the α isoform over the β isoform [1] [2] [3] [4]. This selective inhibition profile positions VX-702 as a highly targeted therapeutic agent within the p38 mitogen-activated protein kinase family [1] [2].

The molecular basis for this isoform selectivity lies in the structural differences between p38α and p38β kinases. While both isoforms share approximately 75 percent overall sequence identity and close to 90 percent identity in their adenosine triphosphate-binding sites, subtle variations in the binding pocket architecture confer the observed selectivity [5]. The p38α kinase serves as the primary therapeutic target, being the most abundant p38 isoform in human tissues and the predominant mediator of inflammatory responses [6] [7].

Kinase selectivity profiling demonstrates that VX-702 exhibits exceptional specificity for p38 mitogen-activated protein kinases compared to other kinase families. At a concentration of 0.5 micromolar, VX-702 inhibits 94.7 percent of p38α activity and 77.7 percent of p38β activity, while showing minimal cross-reactivity with other kinases [8]. Specifically, the compound demonstrates negligible inhibition of extracellular signal-regulated kinases 1 and 2 (4.8 percent and 14.3 percent inhibition, respectively) and c-Jun N-terminal kinases 1, 2, and 3 (0 percent, 6.5 percent, and 1.6 percent inhibition, respectively) [8]. Among 297 other kinases tested, the maximum inhibition observed was 37.2 percent, highlighting the remarkable selectivity of VX-702 for p38 mitogen-activated protein kinases [8].

ATP-Competitive Binding and Kinase Inhibition Kinetics

VX-702 functions as an adenosine triphosphate-competitive inhibitor that binds directly to the adenosine triphosphate-binding pocket of p38 mitogen-activated protein kinase [1] [2] [3] [9]. This mechanism of action involves competitive displacement of adenosine triphosphate from its natural binding site within the kinase catalytic domain [9] [10]. The compound belongs to the class of Type I kinase inhibitors, which bind to both the active and inactive conformations of the target enzyme [11].

The adenosine triphosphate-competitive binding mechanism enables VX-702 to effectively block the phosphorylation cascade initiated by p38 mitogen-activated protein kinase activation [9]. The binding affinity of VX-702 for p38α demonstrates high potency, with inhibitory concentration 50 percent values ranging from 4 to 20 nanomolar across different experimental systems [1] [12] [13]. This potent binding affinity allows the compound to achieve therapeutic concentrations that effectively suppress p38 kinase activity in biological systems [14] [9].

The kinetics of VX-702 binding to p38α involve rapid association with the adenosine triphosphate-binding pocket, followed by stable complex formation that prevents substrate phosphorylation [9] [10]. Molecular docking studies confirm that VX-702 establishes strong binding interactions within the adenosine triphosphate pocket, with calculated binding energies below zero, indicating thermodynamically favorable complex formation [9]. The compound's binding mode involves specific interactions with key residues in the kinase hinge region, including the critical threonine 106 gatekeeper residue that controls access to the hydrophobic pocket adjacent to the adenosine triphosphate-binding site [11].

Downstream Modulation of Pro-Inflammatory Cytokines (Interleukin-6, Interleukin-1β, Tumor Necrosis Factor-α)

VX-702 exerts potent inhibitory effects on the production of key pro-inflammatory cytokines downstream of p38 mitogen-activated protein kinase signaling [2] [4] [9] [15] [16]. The compound effectively suppresses the secretion of tumor necrosis factor-α, interleukin-6, and interleukin-1β in lipopolysaccharide-stimulated blood assays, with inhibitory concentration 50 percent values of 99, 59, and 122 nanograms per milliliter, respectively [4] [17] [18].

The mechanism underlying cytokine modulation involves interruption of the p38 mitogen-activated protein kinase signaling cascade that normally leads to activation of downstream transcription factors responsible for pro-inflammatory gene expression [19] [9] [20]. P38 mitogen-activated protein kinase regulates cytokine production through phosphorylation of mitogen-activated protein kinase-activated protein kinase 2, which subsequently modulates the stability and translation of cytokine messenger ribonucleic acids [20] [21]. VX-702 intervention at the p38 level effectively blocks this entire signaling pathway, resulting in reduced cytokine synthesis and secretion [9] [16].

Experimental evidence demonstrates that VX-702 treatment significantly reduces phosphorylated p38 mitogen-activated protein kinase levels and corresponding decreases in pro-inflammatory cytokine expression in macrophage cell lines [9] [16]. In lipopolysaccharide-induced RAW264.7 macrophages, VX-702 treatment decreased expression levels of interleukin-6, pro-interleukin-1β, cleaved interleukin-1β, and phosphorylated p38 mitogen-activated protein kinase compared to control treatments [9]. Additionally, enzyme-linked immunosorbent assays confirmed reduced concentrations of interleukin-6 and interleukin-1β in cell culture supernatants following VX-702 treatment [9] [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Pharmacology

Mechanism of Action

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Skripchenko A, Awatefe H, Thompson-Montgomery D, Myrup A, Turgeon A, Wagner SJ. An inhibition of p38 mitogen activated protein kinase delays the platelet storage lesion. PLoS One. 2013 Aug 13;8(8):e70732. doi: 10.1371/journal.pone.0070732. eCollection 2013. PubMed PMID: 23967093; PubMed Central PMCID: PMC3742641.

3: Tamhane M, Chakilam AR, Jayaraj A, Thakkar V, Taft DR. Comparative renal excretion of VX-702, a novel p38 MAPK inhibitor, and methotrexate in the perfused rat kidney model. Drug Dev Ind Pharm. 2010 Mar;36(3):315-22. doi: 10.3109/03639040903154200. PubMed PMID: 20170280.

4: Cohen S, Fleischmann R. Kinase inhibitors: a new approach to rheumatoid arthritis treatment. Curr Opin Rheumatol. 2010 May;22(3):330-5. doi: 10.1097/BOR.0b013e3283378e6f. Review. PubMed PMID: 20164774.

5: Goldstein DM, Kuglstatter A, Lou Y, Soth MJ. Selective p38alpha inhibitors clinically evaluated for the treatment of chronic inflammatory disorders. J Med Chem. 2010 Mar 25;53(6):2345-53. doi: 10.1021/jm9012906. PubMed PMID: 19950901.

6: Sweeney SE. The as-yet unfulfilled promise of p38 MAPK inhibitors. Nat Rev Rheumatol. 2009 Sep;5(9):475-7. doi: 10.1038/nrrheum.2009.171. PubMed PMID: 19710669.

7: Damjanov N, Kauffman RS, Spencer-Green GT. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. Arthritis Rheum. 2009 May;60(5):1232-41. doi: 10.1002/art.24485. Erratum in: Arthritis Rheum. 2009 Oct;60(10):3071. PubMed PMID: 19404957.

8: Genovese MC. Inhibition of p38: has the fat lady sung? Arthritis Rheum. 2009 Feb;60(2):317-20. doi: 10.1002/art.24264. PubMed PMID: 19180514.

9: Ding C. Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome. Curr Opin Investig Drugs. 2006 Nov;7(11):1020-5. PubMed PMID: 17117592.

10: Lee MR, Dominguez C. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. Curr Med Chem. 2005;12(25):2979-94. Review. PubMed PMID: 16378500.

11: Dominguez C, Powers DA, Tamayo N. p38 MAP kinase inhibitors: many are made, but few are chosen. Curr Opin Drug Discov Devel. 2005 Jul;8(4):421-30. Review. PubMed PMID: 16022178.

12: Kuliopulos A, Mohanlal R, Covic L. Effect of selective inhibition of the p38 MAP kinase pathway on platelet aggregation. Thromb Haemost. 2004 Dec;92(6):1387-93. PubMed PMID: 15583748.